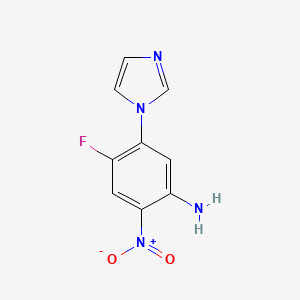

4-fluoro-5-(1H-imidazol-1-yl)-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroaniline is a compound that features a unique combination of functional groups, including a fluoro substituent, an imidazole ring, and a nitro group attached to an aniline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-(1H-imidazol-1-yl)-2-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common route includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by the formation of the imidazole ring through cyclization reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4-fluoro-5-(1H-imidazol-1-yl)-2-phenylenediamine.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as dyes and polymers, due to its unique electronic properties.

Mecanismo De Acción

The mechanism of action of 4-fluoro-5-(1H-imidazol-1-yl)-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The fluoro substituent can enhance the compound’s binding affinity and selectivity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-2-nitroaniline: Lacks the imidazole ring, making it less versatile in biological applications.

5-(1H-Imidazol-1-yl)-2-nitroaniline: Lacks the fluoro substituent, which may affect its electronic properties and reactivity.

4-Fluoro-5-(1H-imidazol-1-yl)-2-aminobenzene:

Uniqueness

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroaniline is unique due to the combination of its functional groups, which confer distinct electronic, steric, and reactivity properties. This makes it a valuable compound for diverse applications in research and industry.

Actividad Biológica

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a fluorine atom, an imidazole ring, and a nitro group, which contribute to its unique chemical properties and biological activities. The molecular formula is C10H8FN5O2, with a molecular weight of approximately 235.2 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antitubercular agents .

Antifungal Activity

The compound also exhibits antifungal properties, especially against pathogenic fungi such as Candida spp. and Aspergillus spp. In vitro assays indicated that its antifungal activity is enhanced by the presence of the imidazole moiety, which is known for its role in disrupting fungal cell membranes .

Antitumor Activity

In addition to its antimicrobial and antifungal properties, this compound has been investigated for its anticancer potential. It acts as a selective agonist for Toll-like receptors (TLRs), which are crucial in modulating immune responses against tumors. Studies suggest that it may enhance the efficacy of cancer vaccines and improve survival rates in preclinical models of lung and breast cancer .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The imidazole ring plays a critical role in inhibiting enzymes involved in cell wall synthesis in bacteria and ergosterol biosynthesis in fungi.

- Immune Modulation : By activating TLR pathways, the compound may enhance immune responses against tumors and infections .

- Cell Membrane Disruption : Its interaction with lipid membranes contributes to its antifungal effects.

Study on Antitubercular Activity

A study evaluated the antitubercular activity of several derivatives of fluoro-substituted benzimidazoles, including this compound. The results indicated that this compound exhibited potent activity against the H37Rv strain of Mycobacterium tuberculosis, with an MIC significantly lower than that of many traditional antitubercular agents .

Antifungal Efficacy Assessment

In another study focusing on antifungal efficacy, this compound was tested against various fungal strains. The compound demonstrated effective growth inhibition at low concentrations, indicating its potential as a therapeutic agent for fungal infections .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

4-fluoro-5-imidazol-1-yl-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O2/c10-6-3-9(14(15)16)7(11)4-8(6)13-2-1-12-5-13/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUAGHMSXTVEGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.